molecular formula C17H20ClN3O3S2 B2399566 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide CAS No. 1207048-55-2

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide

Cat. No.: B2399566
CAS No.: 1207048-55-2
M. Wt: 413.94
InChI Key: WKEFRSQXHDKISB-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and thiophene carboxamide moieties, in particular, may contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(6-11-25-16)26(23,24)21-9-7-20(8-10-21)14-5-3-4-13(18)12-14/h3-6,11-12H,2,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEFRSQXHDKISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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